molecular formula C8H6Cl2F2O B12311164 2-(2,6-Dichlorophenyl)-2,2-difluoroethan-1-ol

2-(2,6-Dichlorophenyl)-2,2-difluoroethan-1-ol

Cat. No.: B12311164
M. Wt: 227.03 g/mol
InChI Key: ROWASOGISXYRPL-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of dichlorophenyl and difluoroethanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 2,6-dichlorophenyl derivatives with difluoroethanol under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2,6-Dichlorophenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dichlorophenyl)-2,2-difluoroethan-1-ol is unique due to the presence of both dichlorophenyl and difluoroethanol groups, which confer distinct chemical reactivity and potential biological activity. Its dual halogenation (chlorine and fluorine) makes it particularly interesting for various chemical transformations and applications .

Properties

Molecular Formula

C8H6Cl2F2O

Molecular Weight

227.03 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-2,2-difluoroethanol

InChI

InChI=1S/C8H6Cl2F2O/c9-5-2-1-3-6(10)7(5)8(11,12)4-13/h1-3,13H,4H2

InChI Key

ROWASOGISXYRPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CO)(F)F)Cl

Origin of Product

United States

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